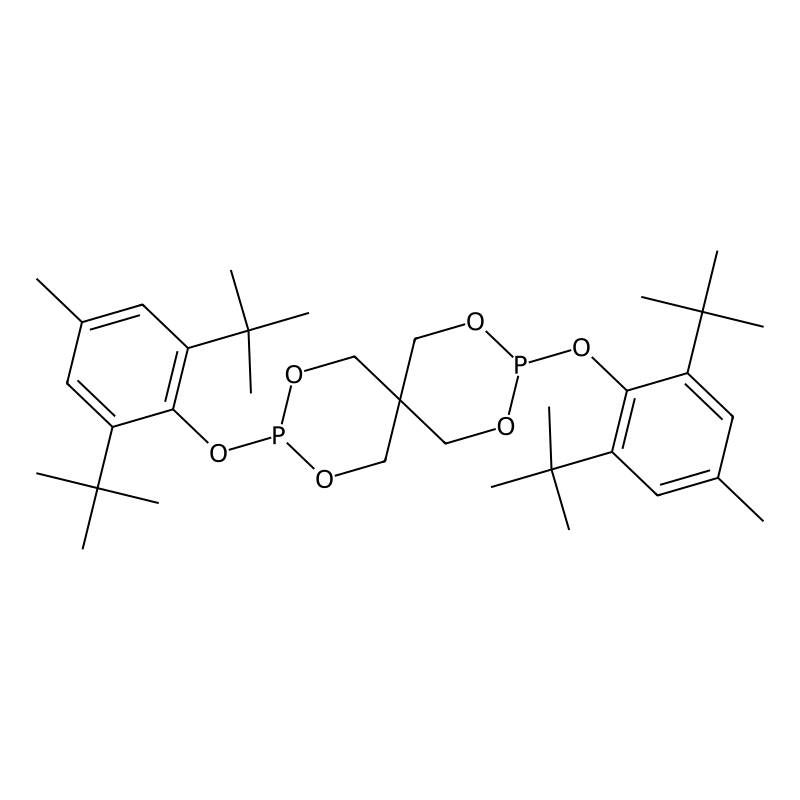

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Polymer Chemistry:

Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite, also known as Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite (BDTDPD), finds applications in polymer chemistry, primarily as a flame retardant and antioxidant.

Flame Retardant

Studies have shown its effectiveness in enhancing the flame retardancy of various polymers, including polyolefins like polyethylene and polypropylene []. Its mechanism of action involves capturing free radicals generated during combustion, thereby hindering the propagation of the flame.

Antioxidant

BDTDPD also exhibits antioxidant properties, protecting polymers from degradation caused by thermal and oxidative stress []. This is particularly important for enhancing the long-term stability and performance of polymeric materials.

Potential in Biomedical Research:

Emerging research suggests potential applications of BDTDPD in the field of biomedicine. Studies have explored its role in:

Drug Delivery

BDTDPD's ability to self-assemble into micelles makes it a potential candidate for drug delivery systems []. These micelles can encapsulate and transport drugs, potentially improving their targeting and efficacy.

Biocompatible Materials

BDTDPD's biocompatibility and low cytotoxicity have been investigated, suggesting its potential use in developing biocompatible materials for various biomedical applications [].

Ongoing Research:

Research on BDTDPD is ongoing, with scientists exploring its potential applications in various fields. This includes:

Developing new and improved polymers

Researchers are investigating the use of BDTDPD in the development of new polymers with enhanced properties, such as improved flame retardancy, heat resistance, and mechanical strength.

Exploring its effectiveness in specific biomedical applications

Further research is needed to fully understand the potential of BDTDPD in drug delivery and biocompatible materials development.

Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite is a synthetic compound that serves as a highly effective phosphite antioxidant. Its chemical formula is , and it features a complex structure that includes two 2,6-di-tert-butyl-4-methylphenyl groups attached to a pentaerythritol backbone via diphosphite linkages. This compound is particularly valued in various industries for its ability to stabilize polymers and other materials against thermal and oxidative degradation, thereby extending their lifespan and maintaining their performance under challenging conditions .

Information on the specific hazards associated with BDTMPP is limited. However, as a phosphite ester, it is likely to exhibit mild irritation properties upon contact with skin or eyes. Due to the presence of phosphorus, it is recommended to handle BDTMPP with appropriate personal protective equipment (PPE) in a well-ventilated environment [].

The primary function of bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite as an antioxidant involves its ability to react with free radicals generated during the degradation of polymers. The compound acts by donating hydrogen atoms to these radicals, effectively neutralizing them and preventing further oxidative damage. This reaction can be summarized as follows:

- Radical Scavenging:where represents a free radical.

- Formation of Phosphite Radicals:

The compound can also form phosphite radicals, which can further react with other radicals or decompose into less harmful species.

The synthesis of bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with pentaerythritol in the presence of phosphorous oxychloride or similar phosphorous compounds. The general steps include:

- Preparation of Reactants:

- 2,6-Di-tert-butyl-4-methylphenol.

- Pentaerythritol.

- Phosphorous oxychloride.

- Reaction Conditions:

The reactants are combined under controlled temperature and inert atmosphere conditions to facilitate the formation of the diphosphite structure. - Purification:

The product is purified through crystallization or chromatography to obtain high-purity bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite .

Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite is widely used in various applications due to its excellent stabilizing properties:

- Polymer Stabilization: It is commonly added to plastics and synthetic resins to prevent degradation from heat and light.

- Coatings and Inks: Used in formulations for paints and inks to enhance durability and resistance to environmental factors.

- Food Packaging: Its antioxidant properties help maintain the integrity of food products by preventing oxidative spoilage when used in packaging materials .

Several compounds exhibit similar antioxidant properties and structural characteristics. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol | C_{15}H_{24}O | A well-known antioxidant but lacks the diphosphite functionality. |

| Tris(2,4-di-tert-butylphenyl) phosphate | C_{27}H_{42}O_4P | Functions as a flame retardant as well as an antioxidant. |

| Bis(2-tert-butyl-4-methylphenyl) pentaerythritol diphosphite | C_{35}H_{54}O_6P_2 | Similar structure but different substituents leading to varying stability profiles. |

Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite stands out due to its dual functionality as both an effective antioxidant and a stabilizer for various materials under thermal stress, making it particularly valuable in industrial applications compared to its counterparts .

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is a phosphite antioxidant with the molecular formula C35H54O6P2 and a molecular weight of 632.75 g/mol [1] [2]. The compound features a unique molecular architecture characterized by a central pentaerythritol core connected to two phosphite groups, each bearing a 2,6-di-ter-butyl-4-methylphenyl substituent [3]. The systematic name of this compound is 3,9-bis(2,6-di-tert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, which reflects its complex structural arrangement [1] [2].

The molecular structure consists of a pentaerythritol unit (C5H12O4) that serves as the central framework, with two phosphite moieties attached through oxygen atoms [5]. Each phosphite group is further connected to a 2,6-di-ter-butyl-4-methylphenyl group, creating a symmetrical molecule with bulky substituents [2]. The central pentaerythritol core forms a spiro structure, where two heterocyclic rings share a single carbon atom, resulting in a three-dimensional arrangement that contributes to the compound's unique properties [6].

The structural formula can be represented as follows:

| Structural Component | Description |

|---|---|

| Central Core | Pentaerythritol (C5H12O4) forming a spiro structure |

| Functional Groups | Two phosphite groups (-P-O-) |

| Substituents | Two 2,6-di-ter-butyl-4-methylphenyl groups |

| Molecular Formula | C35H54O6P2 |

| Molecular Weight | 632.75 g/mol |

The molecular architecture of this compound is designed to provide thermal stability and antioxidant properties, making it valuable in various applications where protection against oxidative degradation is required [2] [8].

Spiro Structure and Stereochemical Considerations

The spiro structure of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is a defining feature that contributes significantly to its chemical behavior and stability [6]. The term "spiro" refers to the arrangement where two rings share a single carbon atom, in this case forming a 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane system [1]. This spiro carbon atom serves as a junction point between the two heterocyclic rings containing phosphorus atoms [3].

From a stereochemical perspective, the compound is classified as achiral despite containing a spiro center [10]. The absence of chirality is attributed to the presence of a mirror plane of symmetry that passes through the molecule [12]. This stereochemical characteristic is important for understanding the compound's behavior in various chemical environments and its interactions with other molecules [11].

The phosphorus atoms in the molecule exist in a trivalent state (P(III)), which is significant for the compound's function as an antioxidant [9]. The stereochemical arrangement around each phosphorus atom can be described as pyramidal, with three bonds directed toward the corners of a pyramid and a lone pair of electrons occupying the fourth position [11]. This electronic configuration is crucial for the compound's ability to react with peroxy radicals and hydroperoxides, thereby preventing oxidative degradation of materials to which it is added [2] [6].

The spiro structure also contributes to the compound's thermal stability, as it creates a rigid framework that requires significant energy to undergo conformational changes [7]. This rigidity helps maintain the compound's integrity under elevated temperatures, which is essential for its application in high-temperature processing environments [2].

Table: Stereochemical Features of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

| Feature | Description |

|---|---|

| Spiro Structure | Two heterocyclic rings sharing a single carbon atom |

| Chirality | Achiral due to presence of a mirror plane of symmetry |

| Phosphorus Configuration | Pyramidal arrangement with a lone pair of electrons |

| Symmetry | C2 symmetry axis passing through the spiro carbon |

The stereochemical considerations of this compound highlight the relationship between its structural features and functional properties, providing insights into its behavior in various chemical and physical contexts [10] [11].

Physical Properties

Melting Point (235-240°C) and Thermal Characteristics

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite exhibits a high melting point in the range of 235-240°C, indicating its thermal stability and crystalline nature [2] [4]. This elevated melting point is attributed to the compound's rigid spiro structure and the presence of bulky 2,6-di-ter-butyl-4-methylphenyl groups, which restrict molecular motion and require substantial thermal energy to overcome intermolecular forces [6] [13].

The thermal characteristics of this compound extend beyond its melting point, with a boiling point estimated at approximately 577°C at 760 mmHg, further demonstrating its thermal resilience [2] [6]. The compound also exhibits a high flash point of 380.5°C, which is relevant for safety considerations during handling and processing at elevated temperatures [6] [13].

Thermal analysis reveals that the compound maintains stability up to temperatures approaching its melting point, after which it begins to undergo thermal decomposition [2]. This thermal stability is a critical property for its application in polymers and other materials that undergo high-temperature processing [8].

Table: Thermal Properties of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

| Property | Value | Reference |

|---|---|---|

| Melting Point | 235-240°C | [2] [4] |

| Boiling Point | 577°C at 760 mmHg | [2] [6] |

| Flash Point | 380.5°C | [6] [13] |

| Thermal Stability | Stable up to ~235°C | [2] |

The thermal characteristics of this compound make it particularly suitable for applications in polymers and other materials that require processing at elevated temperatures, as it can provide antioxidant protection without degrading during manufacturing processes [2] [8].

Density (1.19 g/cm³) and Particle Morphology

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite has a density of 1.19 g/cm³ at 20°C, which is a moderate value for organic compounds of this type [2] [13]. This density value reflects the compound's molecular packing in the solid state and is influenced by its complex three-dimensional structure and the presence of bulky substituents [6].

The particle morphology of this compound typically presents as a white crystalline powder, with specific particle characteristics that can vary depending on the manufacturing process and post-production treatments [8] [13]. The particle size distribution and shape are important parameters that affect the compound's handling properties, dispersion in polymer matrices, and overall performance as an antioxidant [14].

Studies on similar phosphite compounds have shown that particle morphology can significantly influence flowability and dispersion characteristics [14]. Particles with more regular, spherical shapes generally exhibit better flow properties and more uniform dispersion compared to irregular, angular particles [14] [17]. The specific surface area of the particles also affects the compound's reactivity and interaction with the surrounding medium [17].

Table: Density and Particle Characteristics of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

| Property | Value/Description | Reference |

|---|---|---|

| Density | 1.19 g/cm³ at 20°C | [2] [13] |

| Physical Appearance | White crystalline powder | [8] |

| Particle Shape | Typically crystalline with defined morphology | [14] [17] |

| Surface Properties | Influences dispersion and reactivity in polymer matrices | [14] |

The density and particle morphology of this compound are critical factors in its application as an additive in polymers and other materials, affecting its processing characteristics, dispersion uniformity, and ultimately its effectiveness as an antioxidant [14] [17].

Solubility Profile and Partition Coefficient

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite exhibits a distinctive solubility profile characterized by limited solubility in water and varying degrees of solubility in organic solvents [2] [13]. The compound's water solubility is extremely low, reported as approximately 10 μg/L at 20°C, which is consistent with its hydrophobic nature due to the presence of bulky alkyl and aromatic groups [13] [15].

The compound demonstrates significantly higher solubility in non-polar and moderately polar organic solvents, which is relevant for its incorporation into polymer matrices and organic systems [15]. The solubility in standard fat at 20°C is reported to be 225.1 mg/100g, indicating its compatibility with lipophilic environments [2].

The partition coefficient (LogP) of the compound is approximately 10.49 at 25°C, reflecting its strong preference for lipophilic phases over aqueous environments [6] [13]. This high LogP value is consistent with the compound's molecular structure, which features multiple hydrophobic groups including ter-butyl substituents and aromatic rings [2].

Table: Solubility and Partition Characteristics of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 10 μg/L at 20°C | [13] |

| Solubility in Standard Fat | 225.1 mg/100g at 20°C | [2] |

| LogP (Partition Coefficient) | 10.49 at 25°C | [6] [13] |

| Solubility in Polymer Matrices | Varies with polymer type and density | [15] |

Research on phosphite antioxidants has shown that their solubility in polymer matrices is influenced by the polymer's density and chemical structure [15]. For instance, the solubility of liquid phosphites tends to be lower in higher density polyethylene compared to lower density variants [15]. This relationship between solubility and polymer characteristics is important for understanding the compound's distribution and effectiveness in different polymer systems [15] [2].

The solubility profile and partition coefficient of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite are critical parameters that influence its application as an antioxidant in various materials, affecting its dispersion, migration behavior, and ultimately its protective efficacy [2] [15].

Spectroscopic Characterization

FTIR Spectroscopic Fingerprint

Fourier Transform Infrared (FTIR) spectroscopy provides valuable insights into the molecular structure of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite by identifying characteristic vibrational modes associated with specific functional groups [20]. The FTIR spectrum of this compound exhibits several distinctive absorption bands that serve as a fingerprint for its identification and structural characterization [19] [20].

The most characteristic features in the FTIR spectrum of this phosphite compound include absorption bands associated with the P-O-C linkages, which typically appear in the range of 1022-1212 cm⁻¹ [20]. These bands are attributed to the stretching vibrations of the phosphite group and are crucial for confirming the presence of the phosphorus-oxygen bonds in the molecule [20] [21].

Additional significant absorption bands in the FTIR spectrum include:

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2960-2850 | C-H stretching vibrations of methyl and ter-butyl groups | [19] [21] |

| 1590-1480 | C=C stretching vibrations of aromatic rings | [20] [21] |

| 1460-1370 | C-H bending vibrations of methyl and ter-butyl groups | [19] |

| 1250-1200 | P=O stretching (if partially oxidized) | [20] |

| 1022-1212 | P-O-C stretching vibrations | [20] [21] |

| 850-800 | Out-of-plane C-H bending of aromatic rings | [20] |

The FTIR spectrum can also provide information about the oxidation state of the phosphorus atoms in the molecule [19]. The presence of a band around 1250-1200 cm⁻¹ would indicate partial oxidation of the phosphite (P(III)) to phosphate (P(V)), which can occur during storage or processing of the compound [20] [30].

The aromatic C=C stretching vibrations typically appear as weak to moderate bands in the 1590-1480 cm⁻¹ region, confirming the presence of the 2,6-di-ter-butyl-4-methylphenyl groups in the molecule [20] [21]. The C-H stretching vibrations of the methyl and ter-butyl groups are observed as strong bands in the 2960-2850 cm⁻¹ region [19] [21].

FTIR spectroscopy thus serves as a valuable tool for confirming the identity and purity of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite, as well as for monitoring its oxidation state and potential degradation during storage or application [19] [20].

UV-Visible Spectroscopic Properties

The UV-Visible spectroscopic properties of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite provide insights into its electronic structure and potential interactions with electromagnetic radiation in the ultraviolet and visible regions [23] [24]. These properties are relevant for understanding the compound's behavior when exposed to light and its potential applications in UV-stabilized materials [23].

The UV-Visible spectrum of this phosphite compound is characterized by absorption bands primarily in the ultraviolet region, attributed to various electronic transitions within the molecule [24] [25]. The aromatic rings present in the 2,6-di-ter-butyl-4-methylphenyl groups contribute significantly to the UV absorption profile through π→π* transitions [25].

The main electronic transitions observed in the UV-Visible spectrum include:

| Transition Type | Approximate Wavelength Range (nm) | Assignment | Reference |

|---|---|---|---|

| π→π* | 240-280 | Transitions in aromatic rings | [24] [25] |

| n→π* | 280-320 | Transitions involving non-bonding electrons on oxygen and phosphorus | [24] [27] |

| σ→σ* | Below 200 | Transitions in C-C and C-H bonds | [24] |

The intensity and exact positions of these absorption bands can be influenced by factors such as solvent polarity, concentration, and the presence of other compounds that might interact with the phosphite molecule [24] [27]. Polar solvents can cause shifts in the absorption maxima due to solvent-solute interactions that affect the energy levels of the electronic transitions [27].

The UV-Visible spectroscopic properties of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite are also relevant for monitoring its oxidation state [23]. Oxidation of the phosphite (P(III)) to phosphate (P(V)) can result in changes to the UV absorption profile, potentially serving as an indicator of the compound's degradation or reaction with oxidizing species [23] [25].

Understanding the UV-Visible spectroscopic properties of this compound is important for applications where exposure to light might affect its stability or performance, as well as for analytical methods aimed at identifying and quantifying the compound in various matrices [23] [27].

Mass Spectrometric Analysis

Mass spectrometric analysis of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite provides detailed information about its molecular weight, fragmentation pattern, and structural features [29] [30]. This analytical technique is valuable for confirming the compound's identity, assessing its purity, and investigating potential degradation products [30].

The mass spectrum of this phosphite compound typically shows a molecular ion peak at m/z 632.75, corresponding to its molecular weight [3] [29]. However, due to the compound's structural complexity and the presence of labile bonds, the molecular ion peak may have relatively low intensity, with fragmentation patterns providing more prominent signals [30].

Characteristic fragmentation patterns observed in the mass spectrum include:

| m/z Value | Fragment Assignment | Reference |

|---|---|---|

| 632.75 | Molecular ion (M+) | [3] [29] |

| 523 | Loss of one 2,6-di-ter-butyl-4-methylphenyl group | [30] [32] |

| 392 | Fragments containing phosphorus-oxygen bonds | [30] |

| 329 | Fragments from the spiro structure | [30] |

| 195 | Fragments from the 2,6-di-ter-butyl-4-methylphenyl group | [30] [32] |

| 119 | Fragments from the aromatic ring with methyl substituent | [32] |

| 91 | Tropylium ion from aromatic fragmentation | [32] |

Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been employed to monitor the oxidation process of this phosphite antioxidant [30]. Studies have shown that PO₄-related ions such as C₃₅H₅₄P₂O₈⁺ replace PO₃-related ions such as C₃₅H₅₃P₂O₆⁺ with increasing air exposure, providing valuable information about the compound's oxidation behavior [30].

The fragmentation pattern in mass spectrometry is influenced by the ionization technique employed [32]. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques may produce different fragmentation patterns compared to electron impact ionization, offering complementary information about the compound's structure [30] [32].

Mass spectrometric analysis thus serves as a powerful tool for structural confirmation, purity assessment, and investigation of oxidation and degradation processes of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite [29] [30] [32].

NMR Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite through the analysis of various nuclei, particularly ¹H, ¹³C, and ³¹P [31] [33]. This technique is invaluable for structural elucidation, purity assessment, and monitoring potential chemical transformations of the compound [31].

The ³¹P NMR spectrum is particularly informative for this phosphite compound, as phosphorus is a key structural element [33] [37]. The ³¹P NMR signal for trivalent phosphorus (P(III)) in phosphite esters typically appears in the range of 130-150 ppm relative to the standard reference (85% phosphoric acid) [37] [38]. For bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite, the ³¹P NMR spectrum shows characteristic signals that confirm its phosphite structure [33] [37].

Key features of the NMR spectra include:

| NMR Experiment | Chemical Shift Range | Assignment | Reference |

|---|---|---|---|

| ³¹P NMR | 130-150 ppm | Phosphite (P(III)) resonance | [37] [38] |

| ³¹P NMR | ~25-30 ppm | Phosphate (P(V)) if oxidized | [38] [44] |

| ¹H NMR | 6.8-7.2 ppm | Aromatic protons | [31] [33] |

| ¹H NMR | 4.0-4.5 ppm | Methylene protons adjacent to oxygen | [31] [34] |

| ¹H NMR | 2.2-2.3 ppm | Methyl protons on aromatic ring | [31] |

| ¹H NMR | 1.2-1.5 ppm | ter-Butyl protons | [31] [33] |

| ¹³C NMR | 145-155 ppm | Quaternary aromatic carbons | [31] |

| ¹³C NMR | 125-135 ppm | Aromatic CH carbons | [31] |

| ¹³C NMR | 65-75 ppm | Methylene carbons adjacent to oxygen | [31] [34] |

| ¹³C NMR | 30-35 ppm | Quaternary carbons of ter-butyl groups | [31] |

| ¹³C NMR | 28-30 ppm | Methyl carbons of ter-butyl groups | [31] |

| ¹³C NMR | 20-22 ppm | Methyl carbons on aromatic ring | [31] |

The ¹H NMR spectrum shows signals for the aromatic protons of the 2,6-di-ter-butyl-4-methylphenyl groups in the range of 6.8-7.2 ppm, while the methyl protons of the ter-butyl groups appear as intense signals around 1.2-1.5 ppm [31] [33]. The methylene protons of the pentaerythritol core typically resonate in the range of 4.0-4.5 ppm due to their proximity to electronegative oxygen atoms [31] [34].

The ¹³C NMR spectrum provides complementary information, with signals for the aromatic carbons appearing in the range of 125-155 ppm, and the aliphatic carbons of the ter-butyl and methyl groups resonating between 20-35 ppm [31]. The carbon atoms of the pentaerythritol core typically show signals in the range of 65-75 ppm [31] [34].

NMR spectroscopy is also valuable for monitoring the oxidation of the phosphite compound to phosphate, as this transformation results in a significant upfield shift of the ³¹P signal from the 130-150 ppm region to approximately 25-30 ppm [38] [44]. This spectral change serves as a sensitive indicator of the compound's oxidation state and can be used to assess its stability under various conditions [38].

XLogP3

UNII

GHS Hazard Statements

Other CAS

Wikipedia

General Manufacturing Information

2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.